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Compound of Interest

Ethyl 4-bromo-1-methyl-1H-
Compound Name:
imidazole-2-carboxylate

Cat. No.: B597395

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of substituted imidazole carboxylates based on recent Density Functional
Theory (DFT) studies. It offers a comprehensive overview of their electronic, optical, and
structural properties, supported by experimental and computational data.

Substituted imidazole carboxylates are a class of organic compounds that have garnered
significant interest in medicinal chemistry and materials science due to their diverse biological
activities and potential for creating novel functional materials. DFT studies have proven to be a
powerful tool for understanding the structure-property relationships of these molecules,
enabling the rational design of new derivatives with tailored characteristics. This guide
summarizes key findings from comparative DFT studies, presenting data in a clear and
accessible format to aid in further research and development.

Data Presentation

The following tables summarize the key electronic and nonlinear optical (NLO) properties of a
series of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, as reported in a
comprehensive study.[1][2][3][4][5] These compounds are referred to as 2a-2e, with varying
substituents on the aryl groups. The calculations were performed at the M06/6-311G(d,p) and
CAM-B3LYP/6-311G(d,p) levels of theory.[1][2][3][4][5]
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Table 1: Frontier Molecular Orbital Energies and Global Reactivity Parameters (eV) calculated
at the M06/6-311G(d,p) level of theory.
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2a -6.54 -2.78 3.76 1.88 0.53 4.66 -4.66 5.79
2b -6.61 -2.91 3.70 1.85 0.54 4.76 -4.76 6.13
2c -6.87 -3.21 3.66 1.83 0.55 5.04 -5.04 6.95
2d -6.91 -3.33 3.58 1.79 0.56 5.12 -5.12 7.30
2e -7.23 -3.78 3.45 1.73 0.58 551 -5.51 8.78

Table 2: Nonlinear Optical (NLO) Properties calculated at the M06/6-311G(d,p) level of theory.

. Average First Order

Dipole Moment O L
Compound Polarizability ((a), x Hyperpolarizability

(utot, Debye)

10-24 esu) (Btot, x 10-30 esu)

2a 5.88 55.34 12.45
2b 6.77 58.98 18.99
2c 8.45 61.23 35.67
2d 9.12 64.56 48.90
2e 11.89 69.87 98.76

Experimental and Computational Protocols

The synthesis of the studied benzimidazole-6-carboxylate derivatives (2a-2e) involved a three-
step process.[1][2] First, methyl 3,4-diaminobenzoate was synthesized from 3,4-
diaminobenzoic acid.[1][2] This was followed by the synthesis of 2-substituted benzimidazoles,
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which then served as intermediates for the final N-1-sulfonyl substituted derivatives.[1][2] The
characterization of these compounds was performed using various spectroscopic techniques,
including UV-vis, FT-IR, and 1H and 13C NMR.[1][2][3][4][5]

The computational analysis of these molecules was carried out using Density Functional
Theory (DFT) as implemented in the Gaussian 09 software package. The geometries of the
molecules were optimized using the M06 and CAM-B3LYP functionals with the 6-311G(d,p)
basis set.[1][2] The electronic properties, including Frontier Molecular Orbitals (FMOs), global
reactivity parameters, and Natural Bond Orbital (NBO) analysis, were calculated at the same
level of theory.[1][2][3][4][5] The theoretical vibrational frequencies and NMR chemical shifts
were also calculated and compared with the experimental data.[1][2] The nonlinear optical
(NLO) properties were investigated by calculating the dipole moment, polarizability, and first-
order hyperpolarizability.[1][2][3][4][5]

Visualizations

The following diagrams illustrate the general workflow for the computational DFT studies of
substituted imidazole carboxylates and the molecular structure of a representative
benzimidazole carboxylate derivative.
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Computational workflow for DFT studies.
General structure of a substituted benzimidazole carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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